![molecular formula C17H14N2O3 B8353530 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is an organic compound with a complex structure that includes a phthalazinone moiety and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde typically involves the reaction of 2-methyl-1-oxo-1,2-dihydro-phthalazin-4-yl with benzaldehyde derivatives. One common method involves dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then slowly adding triethylamine. The reaction mixture is then allowed to warm to room temperature and react for several hours. The product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate: Similar in structure but with different functional groups.
4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide: Another compound with a phthalazinone moiety but different substituents
Uniqueness
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[(3-methyl-4-oxophthalazin-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-19-17(21)15-5-3-2-4-14(15)16(18-19)11-22-13-8-6-12(10-20)7-9-13/h2-10H,11H2,1H3 |
InChI Key |
GDMXKYRPBJMGGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
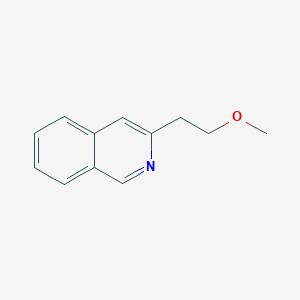
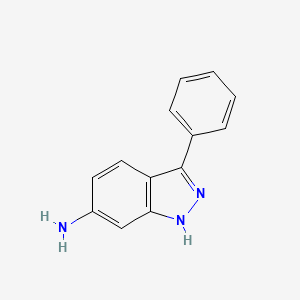
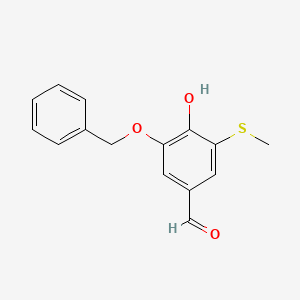
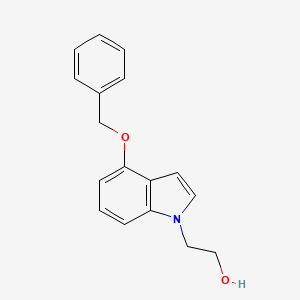
![2-[4-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B8353498.png)
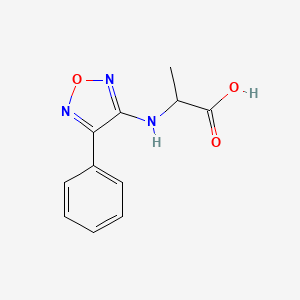
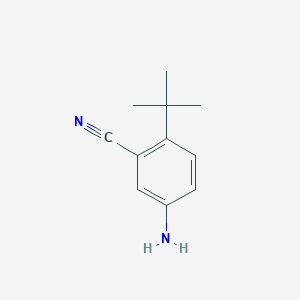
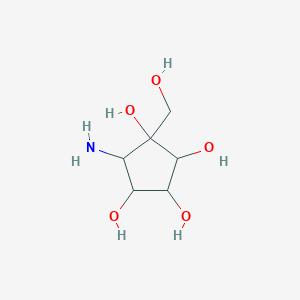
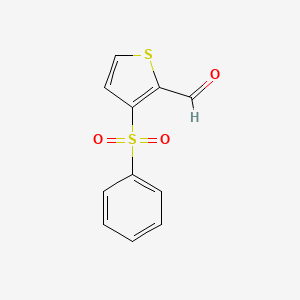
![N-(azepan-3-yl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8353521.png)
![N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine](/img/structure/B8353529.png)
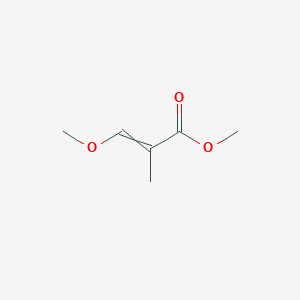
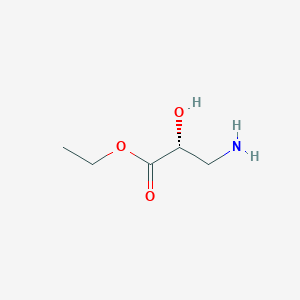
![[(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B8353561.png)
